molecular formula C14H12N4 B11875375 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-27-1

3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B11875375
CAS No.: 62052-27-1
M. Wt: 236.27 g/mol
InChI Key: SXGBIKPTZQCCKU-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a fused heterocyclic compound featuring a triazolo[4,5-b]pyridine core substituted at position 3 with a 2,3-dihydro-1H-inden-5-yl group. Its structural complexity and substituent diversity make it a candidate for modulating protein kinases and other therapeutic targets .

Properties

CAS No.

62052-27-1

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C14H12N4/c1-3-10-6-7-12(9-11(10)4-1)18-14-13(16-17-18)5-2-8-15-14/h2,5-9H,1,3-4H2

InChI Key

SXGBIKPTZQCCKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with a triazolopyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits promising anticancer activity. A notable investigation highlighted its potential as an Aurora B kinase inhibitor—a target crucial for tumorigenesis and cancer cell proliferation. In vitro assays demonstrated significant efficacy against hepatocellular carcinoma cell lines (HepG2), suggesting its role as a potential therapeutic agent for liver cancer treatment .

Antimicrobial Activity

The compound's structural characteristics allow it to interact with various biological targets. Preliminary studies indicate that it may possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms involving disruption of cellular processes . This opens avenues for developing new antibiotics or antifungal agents.

Other Therapeutic Applications

In addition to its anticancer and antimicrobial effects, the compound has been investigated for its antioxidant and anti-inflammatory properties. These activities are essential in addressing oxidative stress-related disorders and chronic inflammatory conditions .

Case Study 1: Aurora B Kinase Inhibition

A study conducted by researchers utilized computer-aided docking to evaluate the binding affinity of this compound to Aurora B kinase. The results indicated strong interactions with the active site of the kinase, leading to significant inhibition of its activity in HepG2 cells. This suggests that compounds with similar structures could be developed as targeted therapies for hepatocellular carcinoma .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on assessing the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to stand out among other heterocyclic compounds. Below is a comparative analysis with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
1H-[1,2,4]triazoleContains a triazole ringLess complex than triazolopyridines
2-Amino-pyridinePyridine base structureCommonly used in drug synthesis
Pyrazolo[4,5-b]pyridineSimilar heterocyclic structureExhibits antitumor activity

This table illustrates how the structural diversity within heterocycles can lead to varying biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The dihydroindenyl group in the target compound increases hydrophobicity (predicted XlogP ~2.5), favoring membrane penetration, whereas benzodioxole derivatives (XlogP 1.8 ) exhibit balanced solubility.
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 8) enhance interactions with kinase ATP-binding pockets .

Pharmacological Activities

Compound Biological Target Activity Data Reference
3-(2,3-Dihydro-1H-inden-5-yl)-3H-triazolo[4,5-b]pyridine Kinases (e.g., c-Met) Predicted IC₅₀ < 100 nM (based on structural analogy)
5,7-Diamino-3-(3-(trifluoromethyl)phenyl)-triazolo[4,5-b]pyridine-6-carbonitrile Lung cancer (EKVX cells) Growth percentage (GP) = 29.14%
3-(3-Trifluoromethoxyphenyl)-3H-triazolo[4,5-b]pyridine (Compound 8) PIM-1 kinase IC₅₀ = 12 nM
3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine Metabolite correlations (gut microbiome) Positive correlation with JWH 250 metabolite

Mechanistic Insights :

  • Anticancer Activity : Electron-deficient substituents (e.g., trifluoromethyl) enhance DNA intercalation or kinase inhibition .
  • Kinase Inhibition : Bulky 3-substituents (e.g., indenyl) improve selectivity for c-Met over related kinases .

Physicochemical Properties

Property 3-(Dihydroindenyl) Analogue 3-(Benzodioxolyl) Derivative 3-(Trifluoromethoxyphenyl)
Molecular Weight 248.29 240.22 345.26
PSA (Ų) ~50 62.1 65.4
XlogP ~2.5 1.8 3.2
Hydrogen Bond Acceptors 4 5 6

Implications : Higher PSA values correlate with reduced blood-brain barrier penetration, making benzodioxole derivatives less suitable for CNS targets .

Biological Activity

3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C14H12NC_{14}H_{12}N

It features a triazole ring fused with a pyridine structure, which enhances its interaction with biological targets. The presence of the indene moiety contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to cognition and mood.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays. The following table summarizes key findings:

Activity IC50 (μM) Reference
AChE Inhibition4.25
BuChE Inhibition5.10
Antioxidant Activity12.00

These results indicate that the compound exhibits promising inhibitory activity against cholinesterases, suggesting potential applications in treating cognitive disorders.

In Vivo Studies

In vivo assessments have further validated the efficacy of this compound. For instance:

  • A study conducted on animal models demonstrated that administration of this compound led to significant improvements in memory retention and cognitive function compared to control groups.
  • The compound also showed a reduction in oxidative stress markers, indicating its potential as an antioxidant agent.

Case Studies

  • Neuroprotective Effects : A recent study published in Journal of Medicinal Chemistry explored the neuroprotective effects of the compound against neurotoxic agents. Results indicated that it significantly reduced neuronal cell death and improved behavioral outcomes in models of neurodegeneration.
  • Cholinergic Activity : Another investigation focused on the cholinergic activity of this compound in a mouse model of Alzheimer's disease. The findings suggested that it not only inhibited cholinesterases but also enhanced synaptic plasticity markers.

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